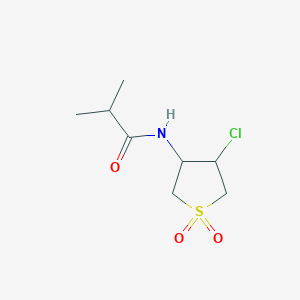
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Übersicht
Beschreibung
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C13H8Cl2N2O and a molecular weight of 279.12 g/mol . It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with 5,7-dichloro-2-nitroaniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential bacterial proteins . Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline can be compared with other similar compounds such as:
5,7-Dichloro-1,3-benzoxazole-2-thiol: This compound has similar antimicrobial properties but differs in its chemical structure and reactivity.
5,7-Dichloro-2-hydrazino-1,3-benzoxazole: This compound has similar applications in medicinal chemistry but differs in its mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-2-1-3-9(16)4-7/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWIRITEWPMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979607 | |
| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-22-4, 6343-13-1 | |
| Record name | 3-(5,7-Dichloro-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B7760484.png)

![3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B7760491.png)

![3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B7760501.png)

![2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B7760537.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

